Boc-2-iodo-l-phenylalanine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

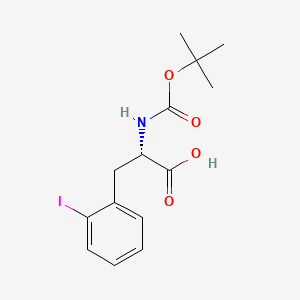

IUPAC Name |

(2S)-3-(2-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18INO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-6-4-5-7-10(9)15/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAPUJMUOMAUNOD-NSHDSACASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1I)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1I)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18INO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Boc-2-iodo-L-phenylalanine: A Versatile Building Block in Modern Chemistry

Introduction: Unveiling the Potential of Ortho-Functionalized Phenylalanine

In the landscape of synthetic chemistry and drug discovery, the strategic modification of amino acids provides a powerful toolkit for modulating the biological activity, pharmacokinetic properties, and structural characteristics of peptides and small molecules. Among these, halogenated amino acids have emerged as exceptionally versatile building blocks. This guide focuses on N-α-(tert-butyloxycarbonyl)-2-iodo-L-phenylalanine (Boc-2-iodo-L-phenylalanine), an ortho-iodinated derivative of L-phenylalanine.

The presence of an iodine atom at the ortho position of the phenyl ring is not a trivial modification. This sterically demanding and electronically distinct functionalization imparts unique properties to the molecule. The iodine atom serves as a versatile synthetic handle, primarily for transition metal-catalyzed cross-coupling reactions, allowing for the introduction of a vast array of chemical moieties. Furthermore, its incorporation can induce specific conformational preferences in peptides and serves as a heavy atom for crystallographic phasing. This guide provides an in-depth exploration of the chemical properties, synthesis, reactivity, and applications of this compound for researchers, scientists, and drug development professionals.

Core Physicochemical and Structural Properties

This compound is a white to off-white crystalline powder.[1] The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino function enhances its solubility in common organic solvents and ensures its compatibility with standard peptide synthesis protocols.

| Property | Value | References |

| IUPAC Name | (2S)-3-(2-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | [2] |

| Synonyms | Boc-L-Phe(2-I)-OH, Boc-o-iodo-L-Phe-OH | [3] |

| CAS Number | 273221-78-6 | [3] |

| Molecular Formula | C₁₄H₁₈INO₄ | [2] |

| Molecular Weight | 391.20 g/mol | [3] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 157 - 163 °C | [1] |

| Optical Rotation | [α]D²⁰ = -40 ± 2º (c=1 in MeOH) | [1] |

| Storage | Store at 0 - 8 °C | [1] |

Analytical Characterization: A Spectroscopic Profile

While a comprehensive set of publicly available, experimentally derived spectra for this compound is limited, its spectroscopic characteristics can be confidently predicted based on its structure and data from analogous compounds such as Boc-L-phenylalanine and other iodinated aromatics.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the Boc group (a singlet around 1.4 ppm), the α- and β-protons of the amino acid backbone (in the 3.0-4.6 ppm region), and the aromatic protons of the 2-iodophenyl ring (in the 7.0-7.9 ppm region). The ortho-iodine atom will influence the chemical shifts and coupling patterns of the adjacent aromatic protons.

-

¹³C NMR: The carbon NMR spectrum will display signals for the Boc group (around 28 ppm for the methyls and 80 ppm for the quaternary carbon), the α-carbon (around 55 ppm), the β-carbon (around 38 ppm), the carboxylic acid carbonyl (around 175 ppm), and the aromatic carbons. The carbon directly bonded to the iodine atom is expected to have a chemical shift in the range of 90-100 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretch from the carboxylic acid (around 3300-2500 cm⁻¹), a C=O stretch from the carboxylic acid (around 1710 cm⁻¹), a C=O stretch from the Boc carbamate (around 1690 cm⁻¹), and N-H bending (around 1520 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum will show a prominent molecular ion peak or pseudomolecular ion peak (e.g., [M+H]⁺, [M+Na]⁺) corresponding to the molecular weight of 391.20 g/mol . The isotopic pattern of iodine (¹²⁷I is the only stable isotope) will be distinct.

Synthesis and Purification

The synthesis of this compound is typically achieved through a two-step process, starting from commercially available 2-bromo-L-phenylalanine. This approach offers a reliable and scalable route to the desired product.

Experimental Protocol: A Two-Step Synthesis

Step 1: Copper-Catalyzed Halogen Exchange

This step involves the conversion of 2-bromo-L-phenylalanine to 2-iodo-L-phenylalanine. This is a nucleophilic substitution reaction on the aromatic ring, facilitated by a copper(I) catalyst.[4]

-

Reaction Setup: In a suitable reaction vessel, dissolve 2-bromo-L-phenylalanine in an appropriate solvent system.

-

Addition of Reagents: Add sodium iodide (NaI), copper(I) sulfate (CuSO₄), a reducing agent such as tin(II) sulfate (SnSO₄), and a chelating agent.[4]

-

Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature for a sufficient duration to ensure complete conversion.[4]

-

Work-up and Isolation: After cooling, the product, 2-iodo-L-phenylalanine, is isolated through standard work-up procedures, which may include filtration, extraction, and crystallization.

Step 2: Boc Protection

The resulting 2-iodo-L-phenylalanine is then protected with a tert-butyloxycarbonyl (Boc) group. This is a standard procedure in peptide chemistry.[5][6]

-

Dissolution: Dissolve 2-iodo-L-phenylalanine in a mixture of a suitable organic solvent (e.g., dioxane or tert-butanol) and an aqueous base (e.g., sodium hydroxide solution).[6]

-

Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (Boc₂O) to the stirred solution. The reaction is typically exothermic.[5]

-

Reaction Monitoring: Monitor the reaction by thin-layer chromatography (TLC) until the starting amino acid is fully consumed.[5]

-

Work-up and Purification: Acidify the reaction mixture to a low pH (e.g., 1-2) with an acid like potassium hydrogen sulfate.[5] Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure. The crude product is then purified, typically by crystallization, to yield pure this compound.

Caption: Key cross-coupling reactions of this compound.

Applications in Research and Development

The unique combination of a protected amino acid scaffold and a reactive aryl iodide makes this compound a valuable tool in several areas:

-

Peptide Synthesis and Medicinal Chemistry: It serves as a building block for creating modified peptides with enhanced biological activity or novel properties. The iodine itself can influence binding interactions, and the ability to perform on-peptide cross-coupling opens up a vast chemical space for lead optimization. [1]* Drug Development: Its use in constructing novel heterocyclic systems and complex scaffolds is crucial in the search for new therapeutic agents, particularly in oncology and neuroscience. [1]* Bioconjugation and Chemical Biology: The iodine atom can be replaced with other functionalities, such as fluorescent probes, biotin tags, or radiolabels for imaging and diagnostic applications. [1]A notable application is its use as a precursor to 2-mercaptophenylalanine for native chemical ligation at phenylalanine residues, a powerful technique for protein synthesis and engineering. [7]* Proteomics Research: As a non-canonical amino acid, it can be incorporated into proteins for structure-function studies and for the development of novel protein-based therapeutics. [3]

Safety and Handling

While a specific, detailed Safety Data Sheet (SDS) for this compound is not widely available, data from closely related compounds suggest that it should be handled with appropriate care in a laboratory setting.

-

General Hazards: It may cause skin, eye, and respiratory tract irritation. [8]The toxicological properties have not been fully investigated.

-

Handling Precautions: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place at the recommended temperature of 0 - 8 °C to ensure stability. [1]* First Aid: In case of contact, flush the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation or other symptoms persist.

Conclusion

This compound is more than just a protected amino acid; it is a sophisticated and highly versatile synthetic intermediate. Its true value is realized through the strategic application of its ortho-iodo functionality, which acts as a linchpin for a multitude of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. For researchers in peptide science, medicinal chemistry, and chemical biology, this compound offers a reliable and efficient means to access novel molecular architectures with tailored properties. As the demand for more complex and precisely functionalized biomolecules and therapeutic agents grows, the importance of building blocks like this compound will undoubtedly continue to increase.

References

-

Pozdnev, V. F. (1988). L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Organic Syntheses Procedure. Available at: [Link]

-

Chem-Impex. (n.d.). This compound. Retrieved from [Link]

-

C-Glycosylated Phenylalanine Synthesis by Palladium-Catalyzed Cross-Coupling Reactions. (n.d.). ResearchGate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

-

GalChimia. (2008, March 1). What the Heck. Retrieved from [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chloro-5-Nitrobenzaldehyde. Retrieved from [Link]

- Srinivas, K., et al. (2025). Successive diastereoselective C(sp3)–H arylation and Suzuki coupling toward enantioenriched polyaryl unnatural amino acid motifs. RSC Publishing.

- Google Patents. (n.d.). CN116730873A - Synthesis method of N-Boc-L-phenylalaninol.

-

Metzler-Nolte, N., et al. (2006). Use of the Sonogashira Coupling Reaction for the “Two-Step” Labeling of Phenylalanine Peptide Side Chains with Organometallic Compounds. Bioconjugate Chemistry, 17(1), 204-213. Available at: [Link]

- Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope p

-

Palladium‐catalyzed cross‐coupling of 4‐iodo‐phenylalanine with glycoside bearing an axial picolinic amide‐directing group. (n.d.). ResearchGate. Retrieved from [Link]

-

Szymańska-Buzar, T., et al. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Molecules, 23(9), 2233. Available at: [Link]

-

Suzuki-Miyaura reaction of N -Boc-4-iodophenylalanine 1 with Phenylboronic Acid 3 Catalyzed by Microgel Pd-Nanoparticle Hybrid Systems at Different Temperatures. (n.d.). ResearchGate. Retrieved from [Link]

-

Metzler-Nolte, N., et al. (2006). Use of the Sonogashira coupling reaction for the "two-step" labeling of phenylalanine peptide side chains with organometallic compounds. PubMed. Retrieved from [Link]

- Rawale, S., et al. (2025). Native Chemical Ligation at Phenylalanine via 2-Mercaptophenylalanine. ChemRxiv.

- The Royal Swedish Academy of Sciences. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.

-

Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]

- The Royal Society of Chemistry. (2020, July 13).

- Majumdar, D., et al. (2011). Synthesis and characterization of a new peptide analogue: 2-Amino-N-(2-amino-ethyl)-3-phenyl-propionamide. Der Pharma Chemica, 3(3), 174-188.

-

de Klerk, G. J., et al. (2005). Optimization by experimental design of precursor synthesis and radiolabeling of 2-iodo-L-phenylalanine, a novel amino acid for tumor imaging. Journal of Medicinal Chemistry, 48(19), 6179-6188. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound | LGC Standards [lgcstandards.com]

- 3. scbt.com [scbt.com]

- 4. Optimization by experimental design of precursor synthesis and radiolabeling of 2-iodo-L-phenylalanine, a novel amino acid for tumor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

A Comprehensive Technical Guide to the Synthesis and Characterization of Boc-2-iodo-L-phenylalanine

Foreword: The Strategic Importance of Boc-2-iodo-L-phenylalanine

In the landscape of modern peptide synthesis and drug discovery, the utility of non-canonical amino acids cannot be overstated. Among these, this compound stands out as a particularly versatile building block.[1] Its structure, featuring an N-terminal tert-butyloxycarbonyl (Boc) protecting group and an iodine atom on the ortho position of the phenyl ring, makes it an invaluable asset for researchers. The Boc group provides stable protection during peptide synthesis, while the iodo-substituent serves as a reactive handle for a myriad of applications, including the development of peptide-based therapeutics, bioconjugation for imaging and diagnostics, and the study of protein interactions.[1][2]

This guide provides an in-depth exploration of the synthesis and characterization of this compound. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of steps to explain the underlying chemical principles and the rationale behind methodological choices. The protocols described herein are designed to be self-validating, ensuring that researchers can confidently produce and verify this critical compound.

Part 1: Strategic Synthesis of this compound

The synthesis of this compound is most logically approached as a two-stage process. First, the L-phenylalanine scaffold is regioselectively iodinated. Second, the amino group of the resulting 2-iodo-L-phenylalanine is protected with a Boc group. This sequence is critical; performing the Boc protection first would alter the electronic properties of the aromatic ring and complicate the subsequent iodination step.

Caption: High-level workflow for the synthesis of this compound.

Stage 1: Iodination via a Sandmeyer-Type Reaction

The introduction of an iodine atom onto the aromatic ring is effectively achieved through a Sandmeyer reaction.[3][4][5] This classic transformation allows for the conversion of an aromatic amino group into a halide via a diazonium salt intermediate.[4] For iodination, the use of potassium iodide is highly effective and notably does not always require the copper(I) catalyst typical of other Sandmeyer reactions (e.g., chlorination or bromination).[3][6]

Causality: The process begins with the diazotization of a primary aromatic amine, in this case, 2-amino-L-phenylalanine. Reacting the amine with nitrous acid (generated in situ from sodium nitrite and a strong mineral acid like HCl) at low temperatures (0-5 °C) forms a relatively unstable arenediazonium salt.[7] The low temperature is critical to prevent premature decomposition of this intermediate. The diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas), and its subsequent displacement by an iodide ion (from KI) yields the desired 2-iodo-L-phenylalanine.

Experimental Protocol: Synthesis of 2-Iodo-L-phenylalanine

-

Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer and thermometer, dissolve 2-amino-L-phenylalanine in an aqueous solution of hydrochloric acid. Cool the flask in an ice-salt bath to maintain a temperature of 0-5 °C.

-

Diazotization: While vigorously stirring, slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂) dropwise. The rate of addition must be controlled to keep the internal temperature below 5 °C. Monitor the reaction for the presence of nitrous acid using starch-iodide paper.

-

Iodination: Once diazotization is complete, slowly add a saturated aqueous solution of potassium iodide (KI). A dark precipitate may form.

-

Reaction Completion: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat gently (e.g., to 50-60 °C) for a designated period to ensure the complete decomposition of the diazonium salt and evolution of nitrogen gas.

-

Work-up: Cool the reaction mixture. If a precipitate is present, collect it by filtration. Neutralize the filtrate to the isoelectric point of the amino acid to precipitate the product.

-

Purification: The crude 2-iodo-L-phenylalanine can be purified by recrystallization from a suitable solvent system, such as water/ethanol.

Stage 2: N-Terminal Boc Protection

The Boc group is a cornerstone of modern peptide chemistry, valued for its stability to a wide range of reagents and its facile, clean removal under acidic conditions.[8][9] The protection of the primary amine in 2-iodo-L-phenylalanine is achieved by acylation with di-tert-butyl dicarbonate (Boc₂O).[9]

Causality: The reaction is performed under basic conditions (e.g., using sodium hydroxide). The base deprotonates the amino group, increasing its nucleophilicity. This enhanced nucleophile then attacks one of the carbonyl carbons of the Boc anhydride. The subsequent collapse of the tetrahedral intermediate results in the formation of the N-Boc protected amino acid, with tert-butanol and carbon dioxide as byproducts.

Experimental Protocol: Synthesis of this compound

-

Dissolution: Suspend 2-iodo-L-phenylalanine in a mixture of 1,4-dioxane and water (or tert-butanol and water).[8][10]

-

Basification: Cool the mixture in an ice bath and add an aqueous solution of sodium hydroxide (NaOH) to raise the pH and dissolve the amino acid.[10]

-

Acylation: Add di-tert-butyl dicarbonate (Boc₂O) to the stirred solution. The reaction is typically stirred overnight, allowing it to gradually warm to room temperature.[8][10]

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove the organic solvent. Dilute the remaining aqueous solution with water and perform an extraction with a non-polar solvent (e.g., pentane or diethyl ether) to remove unreacted Boc₂O and byproducts.

-

Acidification & Extraction: Carefully acidify the aqueous layer to a pH of 1-2 with a cold, dilute acid solution (e.g., potassium hydrogen sulfate or citric acid).[8] This will protonate the carboxylic acid and cause the product to precipitate or become extractable. Extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and evaporate the solvent in vacuo. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure, white to off-white this compound.[10]

Part 2: Comprehensive Characterization

Rigorous characterization is essential to validate the identity, purity, and stereochemical integrity of the synthesized this compound. A multi-technique approach provides a self-validating system of analysis.

Caption: Logical workflow for the comprehensive characterization of the final product.

Physicochemical Properties

The initial characterization involves comparing the physical properties of the synthesized compound with established literature values.

| Property | Typical Value | Source |

| Appearance | White to off-white powder | [1] |

| Molecular Formula | C₁₄H₁₈INO₄ | [1][11] |

| Molecular Weight | 391.2 g/mol | [1][11] |

| Melting Point | 157 - 163 °C | [1] |

| Optical Rotation | [α]D20 = -40 ± 2º (c=1 in MeOH) | [1] |

Chromatographic Analysis

Chromatography is the workhorse for assessing purity.

-

Thin-Layer Chromatography (TLC): An indispensable tool for monitoring reaction progress and for a rapid purity check. A typical mobile phase would be a mixture of methanol and chloroform or ethyl acetate and hexanes.[10] The purified product should appear as a single spot.

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is used for quantitative purity analysis.[12] The enantiomeric purity must be confirmed using a chiral HPLC column to ensure that no racemization occurred during the synthesis.[1][12] A purity of ≥99% is typically desired.[1]

Experimental Protocol: HPLC Purity Analysis

-

System: An HPLC system equipped with a UV detector (e.g., set at 220 nm and 254 nm).

-

Column: A C18 reverse-phase column (for purity) or a suitable chiral column (for enantiomeric excess).

-

Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA), is a common starting point.

-

Sample Preparation: Dissolve a small, accurately weighed amount of the product in the mobile phase or a compatible solvent like methanol.

-

Analysis: Inject the sample and run the gradient method. The purity is determined by integrating the area of the product peak relative to the total area of all peaks.

Spectroscopic Characterization

Spectroscopy provides definitive structural confirmation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Confirms the presence of all protons and their chemical environments. Key signals include: the singlet for the 9 protons of the Boc group (~1.4 ppm), the diastereotopic methylene protons of the β-carbon, the α-proton, and the distinct signals for the 4 protons on the ortho-substituted aromatic ring.

-

¹³C NMR: Confirms the carbon skeleton. Expected signals include those for the Boc carbonyl and quaternary carbons, the aliphatic α and β carbons, and the six distinct aromatic carbons, including the carbon bearing the iodine atom (which will have a characteristic low-field shift).

-

-

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. Using a soft ionization technique like Electrospray Ionization (ESI), the molecular ion peak ([M+H]⁺ or [M+Na]⁺) should be observed at the correct m/z value. A characteristic fragmentation pattern in MS/MS analysis is the neutral loss of components of the Boc group, which can further validate the structure.[13]

Experimental Protocol: Mass Spectrometry Analysis

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Infuse the sample directly into the ESI source of the mass spectrometer.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. The base peak should correspond to the protonated or sodiated molecule.

-

Verification: Confirm that the observed m/z value matches the calculated exact mass of this compound (C₁₄H₁₈INO₄).

Conclusion

The synthesis and characterization of this compound is a well-defined process that yields a highly valuable reagent for chemical biology and pharmaceutical development. The two-stage synthesis, proceeding through a Sandmeyer-type iodination followed by standard Boc protection, is robust and reproducible. By employing a comprehensive suite of analytical techniques—including chromatography and spectroscopy—researchers can rigorously validate the structure, purity, and stereochemical integrity of the final product. This guide provides the necessary theoretical foundation and practical protocols to empower scientists to confidently incorporate this versatile building block into their research endeavors.

References

-

Majumdar, D., Saha, C. N., & Bhattacharya, S. (2011). Synthesis and characterization of a new peptide analogue: 2-Amino-N-(2-amino-ethyl)-3-phenyl-propionamide. Der Pharma Chemica, 3(3), 174-188. [Link]

-

de Jong, M., Bernard, B. F., Breeman, W. A., Ensing, G., Ben-Shalom, A., van de Wiele, C., & Krenning, E. P. (2001). Optimization by experimental design of precursor synthesis and radiolabeling of 2-iodo-L-phenylalanine, a novel amino acid for tumor imaging. Journal of Nuclear Medicine, 42(1), 107-113. [Link]

-

Chem-Impex International. (n.d.). This compound. Retrieved from [Link]

-

Pozdnev, V. F. (1984). N-tert-Butoxycarbonyl-L-phenylalanine. Organic Syntheses, 62, 190. [Link]

-

Fisher Scientific. (n.d.). N-Boc-4-iodo-L-phenylalanine, 98%. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Thompson, R. E., et al. (2023). Native Chemical Ligation at Phenylalanine via 2-Mercaptophenylalanine. ChemRxiv. [Link]

-

Jurt, S., et al. (2017). Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns. Beilstein Journal of Organic Chemistry, 13, 2186-2193. [Link]

-

Grokipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Iodo-L-phenylalanine. PubChem Compound Database. Retrieved from [Link]

-

Farooq, S., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2819-2849. [Link]

-

Ribeiro, C., et al. (2020). Self-assembly of Boc-p-nitro-l-phenylalanyl-p-nitro-l-phenylalanine and Boc-l-phenylalanyl-l-tyrosine in solution and into piezoelectric electrospun fibers. Soft Matter, 16(3), 658-669. [Link]

-

National Center for Biotechnology Information. (n.d.). Boc-D-phenylalanine. PubChem Compound Database. Retrieved from [Link]

-

Agilent Technologies, Inc. (2010). Analysis of Amino Acids by HPLC. [Link]

-

Xu, P., et al. (2018). A practical route to 2-iodoanilines via transition-metal-free and base-free decarboxylative iodination of anthranilic acids. Organic & Biomolecular Chemistry, 16(44), 8571-8575. [Link]

-

Chad's Prep. (2021, May 1). 22.5 Sandmeyer Reactions | Organic Chemistry [Video]. YouTube. [Link]

-

Biological Magnetic Resonance Bank. (n.d.). L-Phenylalanine. Retrieved from [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Phenylalanine. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. grokipedia.com [grokipedia.com]

- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sandmeyer Reaction [organic-chemistry.org]

- 7. youtube.com [youtube.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Boc-Protected Amino Groups [organic-chemistry.org]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. scbt.com [scbt.com]

- 12. Optimization by experimental design of precursor synthesis and radiolabeling of 2-iodo-L-phenylalanine, a novel amino acid for tumor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to Boc-2-iodo-L-phenylalanine: A Versatile Building Block in Modern Synthesis

Abstract

This technical guide provides a comprehensive overview of N-α-(tert-Butoxycarbonyl)-2-iodo-L-phenylalanine (Boc-2-iodo-L-phenylalanine), a synthetic amino acid derivative of significant interest in peptide synthesis, medicinal chemistry, and drug discovery. The strategic placement of an iodine atom on the phenyl ring, combined with the widely utilized Boc protecting group, renders this molecule a uniquely versatile building block. This document will delve into the core chemical properties, synthesis, and key applications of this compound, with a focus on the underlying chemical principles and practical experimental considerations for researchers, scientists, and drug development professionals.

Introduction: The Strategic Advantage of a Halogenated Amino Acid

In the quest for novel therapeutics and advanced biomaterials, the ability to move beyond the canonical 20 amino acids is paramount. Unnatural amino acids (UAAs) offer a powerful toolkit to introduce novel functionalities, enhance biological activity, and probe complex biological systems.[1][2] this compound (CAS Number: 273221-78-6) has emerged as a particularly valuable UAA due to the unique properties conferred by the ortho-iodine substitution on the phenyl ring.[3][4]

The tert-Butoxycarbonyl (Boc) group is a well-established and acid-labile protecting group for the α-amino function, making it highly compatible with standard peptide synthesis methodologies, particularly Boc-based solid-phase peptide synthesis (SPPS).[5][6][7] The true versatility of this compound, however, lies in the carbon-iodine bond. This feature serves as a synthetic handle for a variety of powerful cross-coupling reactions and allows for specific labeling, making it a prized component in the synthesis of complex peptides and novel biomolecules.[8][9]

This guide will explore the multifaceted utility of this compound, from its fundamental properties to its application in cutting-edge synthetic strategies.

Core Properties and Specifications

A thorough understanding of the physicochemical properties of a synthetic building block is the foundation for its successful application. The key specifications for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 273221-78-6 | [8][10] |

| Molecular Formula | C₁₄H₁₈INO₄ | [8][11] |

| Molecular Weight | 391.2 g/mol | [8] |

| Appearance | White to off-white powder | [8] |

| Melting Point | 157 - 163 °C | [8] |

| Optical Rotation | [α]D²⁰ = -40 ± 2º (c=1 in MeOH) | [8] |

| Purity | ≥ 99% (Chiral HPLC) | [8] |

| Solubility | Soluble in methanol and other organic solvents. | |

| Storage | Store at 0 - 8 °C | [8] |

Synonyms: Boc-L-Phe(2-I)-OH, Boc-o-iodo-L-Phe-OH, (S)-Boc-2-amino-3-(2-iodophenyl)propionic acid.[8]

The Chemistry of the Boc Protecting Group: A Deliberate Choice

The selection of a protecting group is a critical decision in any multi-step synthesis. The Boc group is favored for its stability under a wide range of conditions, including those involving most nucleophiles and bases, yet it can be readily cleaved under anhydrous acidic conditions.[7][12] This orthogonality is the cornerstone of its utility in peptide synthesis.

Mechanism of Boc Deprotection

The standard method for Boc group removal involves treatment with trifluoroacetic acid (TFA), typically in a solvent like dichloromethane (DCM).[6][13] The acid protonates the carbonyl oxygen of the carbamate, facilitating the elimination of a stable tert-butyl cation and the formation of a transient carbamic acid, which then spontaneously decarboxylates to yield the free amine.[14]

Acid-catalyzed mechanism for Boc deprotection.Expert Insight: A critical consideration during deprotection is the electrophilic nature of the liberated tert-butyl cation. It can cause unwanted alkylation of nucleophilic side chains, such as those of tryptophan or methionine. To mitigate this, "scavengers" like anisole, thioanisole, or triisopropylsilane (TIS) are often added to the reaction mixture to trap the cation.[15]

Synthetic Utility: The Power of the Carbon-Iodine Bond

The presence of the iodine atom on the phenyl ring transforms this compound from a simple amino acid into a versatile platform for constructing complex molecular architectures. Aryl iodides are highly reactive substrates for a variety of palladium-catalyzed cross-coupling reactions.[16][17]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming C(sp²)–C(sp²) bonds by reacting an organohalide with an organoboron compound.[16][18] This reaction allows for the direct synthesis of biaryl-containing unnatural amino acids, which are valuable motifs in drug discovery.[19][20]

Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling

The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, a key transformation for introducing alkynyl functionalities.[21][22] This reaction is particularly valuable for synthesizing peptide-based probes and for creating rigid structural constraints within a peptide backbone.[23] The reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[24][25]

Trustworthiness in Protocol: While classic Sonogashira conditions are effective, the presence of copper can sometimes lead to the undesirable Glaser-type oxidative homocoupling of the alkyne.[24] For sensitive substrates, copper-free Sonogashira protocols have been developed and should be considered.[22][24]

Applications in Peptide Synthesis and Drug Discovery

The unique structural features of this compound make it a valuable tool in several key research areas.

-

Peptide Synthesis: It serves as a building block for creating modified peptides with enhanced biological activity.[8] The Boc group allows for its seamless integration into standard Boc-SPPS protocols.[26]

-

Drug Development: The ability to introduce biaryl or alkynyl moieties via cross-coupling reactions allows researchers to explore novel chemical space for therapeutic agents, particularly in oncology and neurology.[8][27]

-

Bioconjugation and Imaging: The iodine atom can be used for the introduction of radiolabels (e.g., ¹²³I, ¹²⁵I, ¹³¹I) for use in imaging techniques like SPECT and PET, which are crucial for diagnostics and tracking drug distribution.[4][8][28]

Experimental Protocols

The following protocols are provided as a starting point for researchers. Optimization may be required based on the specific substrate and desired outcome.

Protocol 1: Boc-SPPS Incorporation of this compound

This protocol outlines a single coupling cycle within a broader Boc-based solid-phase peptide synthesis.

-

Resin Preparation: Start with a suitable resin (e.g., Merrifield or PAM resin) with the preceding amino acid already coupled and its Boc group removed.[6]

-

Deprotection: Treat the resin-bound peptide with a solution of 50% TFA in DCM for 5 minutes (pre-wash), followed by a 20-25 minute treatment to ensure complete removal of the Boc group.[6]

-

Washing: Wash the resin thoroughly with DCM, followed by isopropanol, and then DCM again to remove residual TFA and byproducts.

-

Neutralization: Neutralize the resulting ammonium salt on the resin by washing with a 5-10% solution of diisopropylethylamine (DIEA) in DCM until a neutral pH is achieved.

-

Coupling:

-

In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and a coupling agent such as HBTU (2.9 equivalents) in N,N-dimethylformamide (DMF).

-

Add DIEA (6 equivalents) to the solution to activate the amino acid.

-

Immediately add the activated amino acid solution to the neutralized resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.

-

-

Monitoring: Perform a qualitative ninhydrin (Kaiser) test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

-

Washing: Wash the resin thoroughly with DMF, DCM, and isopropanol to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Suzuki-Miyaura Cross-Coupling of this compound

This protocol provides a general procedure for the synthesis of a Boc-protected biaryl amino acid derivative.

-

Reaction Setup:

-

To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equivalent), the desired arylboronic acid (1.2–1.5 equivalents), and a base such as potassium carbonate (K₂CO₃, 2.0–3.0 equivalents).[16]

-

Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1–5 mol%).[16]

-

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.[16]

-

Reaction: Heat the reaction mixture to 80–100 °C and stir for 4–24 hours.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup:

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired Boc-2-aryl-L-phenylalanine derivative.

Conclusion

This compound is a powerful and versatile synthetic building block that offers significant advantages to researchers in peptide chemistry, medicinal chemistry, and drug discovery. Its compatibility with standard Boc-SPPS workflows, combined with the synthetic handle provided by the carbon-iodine bond for cross-coupling reactions, opens up a vast chemical space for the design and synthesis of novel peptides and small molecules with tailored properties. A thorough understanding of its chemical properties and the reaction mechanisms involved is key to fully leveraging its potential in the development of next-generation therapeutics and advanced biomaterials.

References

A comprehensive list of references is provided for further reading and verification of the claims and protocols described in this guide.

References

-

This compound - Chem-Impex . Chem-Impex International.

-

Boc-L-phenylalanine - Chem-Impex . Chem-Impex International.

-

Boc-Phe(4-I)-OH = 99.0 TLC 62129-44-6 - Sigma-Aldrich . Sigma-Aldrich.

-

Boc-Protected Amino Groups - Organic Chemistry Portal . Organic Chemistry Portal.

-

Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes | The Journal of Organic Chemistry - ACS Publications . ACS Publications.

-

Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System - NIH . National Institutes of Health.

-

Application Notes and Protocols for 2-(2-Iodophenyl)propan-2-ol in Cross-Coupling Reactions - Benchchem . BenchChem.

-

An In-depth Technical Guide to the BOC Protecting Group in Amino Acid Chemistry - Benchchem . BenchChem.

-

Peptide Synthesis with the Boc Protecting Group - YouTube . YouTube.

-

This compound - LGC Standards . LGC Standards.

-

I2-Catalyzed Oxidative Cross-Coupling of Methyl Ketones and Benzamidines Hydrochloride: A Facile Access to α-Ketoimides - Organic Chemistry Portal . Organic Chemistry Portal.

-

Sonogashira Coupling - Organic Chemistry Portal . Organic Chemistry Portal.

-

A Technical Guide to the Incorporation of Unnatural Amino Acids into Peptides - Benchchem . BenchChem.

-

Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry - Chemical Science (RSC Publishing) . Royal Society of Chemistry.

-

Boc Solid Phase Peptide Synthesis - ChemPep . ChemPep Inc.

-

Amine Protection and Deprotection - Master Organic Chemistry . Master Organic Chemistry.

-

Use of the Sonogashira Coupling Reaction for the “Two-Step” Labeling of Phenylalanine Peptide Side Chains with Organometallic Compounds | Request PDF - ResearchGate . ResearchGate.

-

Synthesis and radioiodination of N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine tetrafluorophenyl ester - PubMed . National Institutes of Health.

-

Unnatural Amino Acids into Proteins/ Protein Engineering - International Research Journal . International Research Journal of Modernization in Engineering Technology and Science.

-

Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides - PMC - PubMed Central . National Institutes of Health.

-

Amine Protection / Deprotection - Fisher Scientific . Fisher Scientific.

-

L-Phenylalanine at BMRB . Biological Magnetic Resonance Bank.

-

Biocatalytic oxidative cross-coupling reactions for biaryl bond formation - PMC - NIH . National Institutes of Health.

-

Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent - PubMed . National Institutes of Health.

-

Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl) - YouTube . YouTube.

-

CAS 273221-78-6: boc-l-2-iodophenylalanine | CymitQuimica . CymitQuimica.

-

Suzuki-Miyaura reaction of N -Boc-4-iodophenylalanine 1 with... - ResearchGate . ResearchGate.

-

Synthesis of Fmoc-Protected Arylphenylalanines (Bip Derivatives) via Nonaqueous Suzuki-Miyaura Cross-Coupling Reactions - PubMed . National Institutes of Health.

-

Boc-Phe(4-NH2)-OH = 98.0 HPLC 55533-24-9 - Sigma-Aldrich . Sigma-Aldrich.

-

Boc-L-Amino Acids for Peptide Synthesis | AAPPTec . AAPPTec.

-

Dual protection of amino functions involving Boc - RSC Publishing . Royal Society of Chemistry.

-

Sonogashira coupling - Wikipedia . Wikipedia.

-

In vivo incorporation of unnatural amino acids - Google Patents . Google Patents.

-

L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl] - Organic Syntheses Procedure . Organic Syntheses.

-

Application Notes and Protocols for Sonogashira Cross-Coupling Reactions with Aryl Iodides - Benchchem . BenchChem.

-

Synthesis of N-Boc-4-(tri-n-butylstannyl)-L-phenylalanine methylester... - ResearchGate . ResearchGate.

-

N-Boc-4-iodo-L-phenylalanine, 98% 25 g | Buy Online | Thermo Scientific Chemicals . Thermo Fisher Scientific.

-

Synthesis of Fmoc-Protected Arylphenylalanines (Bip Derivatives) via Non-aqueous Suzuki-Miyaura Cross-Coupling Reactions | Request PDF - ResearchGate . ResearchGate.

-

Reprogramming natural proteins using unnatural amino acids - RSC Publishing . Royal Society of Chemistry.

-

Discovery of a Phenylalanine-Derived Natural Compound as a Potential Dual Inhibitor of MDM2 and MDMX - PubMed . National Institutes of Health.

-

Suzuki reactions promoted by different ligands (the catalytic conditions - ResearchGate . ResearchGate.

-

This compound | CAS 273221-78-6 | SCBT - Santa Cruz Biotechnology . Santa Cruz Biotechnology.

-

Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC - NIH . National Institutes of Health.

-

Optimization by experimental design of precursor synthesis and radiolabeling of 2-iodo-L-phenylalanine, a novel amino acid for tumor imaging - PubMed . National Institutes of Health.

-

The Role of L-2-Iodophenylalanine in Modern Drug Discovery . NINGBO INNO PHARMCHEM CO.,LTD.

Sources

- 1. interesjournals.org [interesjournals.org]

- 2. Reprogramming natural proteins using unnatural amino acids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07028B [pubs.rsc.org]

- 3. CAS 273221-78-6: boc-l-2-iodophenylalanine | CymitQuimica [cymitquimica.com]

- 4. nbinno.com [nbinno.com]

- 5. chemimpex.com [chemimpex.com]

- 6. chempep.com [chempep.com]

- 7. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

- 8. chemimpex.com [chemimpex.com]

- 9. I2-Catalyzed Oxidative Cross-Coupling of Methyl Ketones and Benzamidines Hydrochloride: A Facile Access to α-Ketoimides [organic-chemistry.org]

- 10. scbt.com [scbt.com]

- 11. This compound | LGC Standards [lgcstandards.com]

- 12. Boc-Protected Amino Groups [organic-chemistry.org]

- 13. Amine Protection / Deprotection [fishersci.co.uk]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 18. Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 19. Synthesis of Fmoc-Protected Arylphenylalanines (Bip Derivatives) via Nonaqueous Suzuki-Miyaura Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Sonogashira Coupling [organic-chemistry.org]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. researchgate.net [researchgate.net]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides - PMC [pmc.ncbi.nlm.nih.gov]

- 26. peptide.com [peptide.com]

- 27. Discovery of a Phenylalanine-Derived Natural Compound as a Potential Dual Inhibitor of MDM2 and MDMX - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Optimization by experimental design of precursor synthesis and radiolabeling of 2-iodo-L-phenylalanine, a novel amino acid for tumor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

"Boc-2-iodo-L-phenylalanine" molecular weight and formula

An In-Depth Technical Guide to Boc-2-iodo-L-phenylalanine: Properties, Synthesis, and Applications

Executive Summary

This compound is a non-canonical, protected amino acid derivative that has emerged as a pivotal building block in medicinal chemistry, peptide synthesis, and drug development.[1] Its unique structure, featuring a tert-butyloxycarbonyl (Boc) protecting group and an iodine atom on the ortho position of the phenyl ring, provides a versatile platform for advanced chemical modifications. This guide offers a comprehensive overview of its core physicochemical properties, outlines a detailed methodology for its synthesis and characterization, and explores its critical applications in modern scientific research. For researchers and drug development professionals, this compound serves as a strategic tool for introducing labels, creating complex molecular architectures, and enhancing the therapeutic potential of peptide-based agents.[2]

Introduction: The Strategic Importance of a Halogenated Amino Acid

The field of chemical biology continuously seeks molecular tools that offer precision, control, and versatility. This compound fits this role adeptly. It belongs to a class of unnatural amino acids that, when incorporated into peptides or other molecules, can bestow novel properties. The tert-butyloxycarbonyl (Boc) group is a well-established amine protecting group, essential for controlled, stepwise peptide synthesis by preventing undesired side reactions.[3][4]

The true strategic value, however, lies in the ortho-iodine atom. This heavy halogen serves multiple functions:

-

A Handle for Cross-Coupling: The iodine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the attachment of diverse molecular fragments to the phenyl ring.[3]

-

A Site for Radiolabeling: It can be readily substituted with radioisotopes of iodine (e.g., ¹²³I, ¹²⁵I), making it invaluable for developing radiopharmaceuticals for diagnostic imaging (SPECT, PET) and targeted radiotherapy.[5][6]

-

A Tool for Structural Biology: As a heavy atom, it can aid in solving the phase problem in X-ray crystallography of proteins and peptides.

This guide provides the foundational knowledge required to leverage these unique features in a research and development setting.

Core Physicochemical Properties

The fundamental characteristics of this compound are summarized below. These data are critical for experimental design, reaction setup, and analytical interpretation.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₁₈INO₄ | [1][2][7] |

| Molecular Weight | 391.20 g/mol | [1][8] |

| CAS Number | 273221-78-6 | [1][7] |

| IUPAC Name | (2S)-3-(2-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | [9] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 157 - 163 °C | [1] |

| Optical Rotation | [α]D²⁰ = -40 ± 2º (c=1 in MeOH) | [1] |

| SMILES String | CC(C)(C)OC(=O)NC(=O)O | [9] |

| Storage Conditions | Store at 0 - 8 °C | [1][2] |

Synthesis and Characterization: A Validated Workflow

The synthesis of this compound is typically achieved through a two-step process starting from commercially available 2-iodo-L-phenylalanine. This ensures the retention of the critical stereochemistry at the alpha-carbon.

Caption: Generalized workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

This protocol describes the N-Boc protection of 2-iodo-L-phenylalanine.

Materials:

-

2-iodo-L-phenylalanine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

1,4-Dioxane

-

1M Sodium Hydroxide (NaOH) solution

-

1M Hydrochloric Acid (HCl) solution

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Deionized Water

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 2-iodo-L-phenylalanine (1 equivalent) in a mixture of 1,4-dioxane and 1M NaOH solution. Stir vigorously at 0 °C (ice bath) until a clear solution is obtained.

-

Rationale: The basic aqueous solution deprotonates the carboxylic acid and amino groups, rendering the amino acid soluble and the amine nucleophilic for the subsequent reaction.

-

-

Boc Protection: While maintaining the temperature at 0 °C, add di-tert-butyl dicarbonate (1.1 equivalents) dropwise to the stirring solution.[4]

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Rationale: The reaction proceeds via nucleophilic attack of the amino group on one of the carbonyl carbons of the Boc anhydride. Stirring overnight ensures the reaction goes to completion.

-

-

Solvent Removal: Reduce the volume of the reaction mixture in vacuo using a rotary evaporator to remove the bulk of the 1,4-dioxane.

-

Acidification: Cool the remaining aqueous solution in an ice bath and acidify to a pH of ~2-3 by the slow addition of 1M HCl. The product should precipitate as a white solid.

-

Rationale: Acidification protonates the carboxylate, making the product less water-soluble and causing it to precipitate, which is a key step for isolation.

-

-

Extraction: Extract the product into ethyl acetate (3x volumes). Combine the organic layers.

-

Washing: Wash the combined organic layers with water and then with brine.

-

Rationale: Washing removes residual acid and inorganic salts.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by silica gel column chromatography if necessary to yield the final, pure product.[5][10]

Analytical Characterization

Validation of the final product's identity and purity is paramount.

-

¹H NMR: The proton NMR spectrum should show characteristic signals for the Boc group (a singlet at ~1.4 ppm, integrating to 9H), the alpha- and beta-protons of the amino acid backbone, and the aromatic protons, whose splitting pattern will be indicative of the 1,2-disubstitution on the phenyl ring.

-

Mass Spectrometry: Electrospray Ionization (ESI) mass spectrometry will confirm the molecular weight. Expect to see ions corresponding to [M+H]⁺, [M+Na]⁺, or [M-H]⁻. A characteristic fragmentation is the loss of the Boc group (-100 Da) or isobutylene (-56 Da), which can sometimes be observed even with "soft" ionization due to the labile nature of the protecting group.[11]

-

Chiral HPLC: To confirm enantiomeric purity, analysis on a chiral column is essential. The product should show ≥99% purity for the L-enantiomer.[1]

Key Applications in Research and Development

The utility of this compound spans multiple domains of chemical and pharmaceutical science.

Caption: Key application areas for this compound in R&D.

Peptide Synthesis and Drug Discovery

This compound is a key building block for creating modified peptides with enhanced biological activity or novel functions.[1] In drug development, particularly in oncology and neurology, it allows for systematic Structure-Activity Relationship (SAR) studies.[1] By replacing a standard phenylalanine with its 2-iodo counterpart, researchers can probe steric and electronic interactions at the receptor binding site. The iodine can later be replaced with other functional groups via cross-coupling to explore a wide chemical space.

Bioconjugation and Radiopharmaceutical Development

The carbon-iodine bond is a versatile chemical handle. It is a precursor for stannylation reactions, which create aryltin reagents that are subsequently used in radioiodination reactions to produce imaging agents with high specific activity.[6] This pathway is crucial for developing peptide-based radiopharmaceuticals for targeting tumors or other disease sites.[6] The iodine also facilitates bioconjugation, enabling the attachment of therapeutic payloads or imaging agents to create targeted drug delivery systems.[2][12]

Neuroscience and Protein Engineering

In neuroscience, iodinated ligands are valuable for studying receptor interactions and signaling pathways, providing insights into potential therapeutic targets for neurological disorders.[12] Furthermore, in protein engineering, the site-specific incorporation of this amino acid allows for subsequent chemical modifications to enhance protein stability, functionality, or to create novel biopharmaceuticals.[12]

Conclusion

This compound is far more than a simple protected amino acid. It is a sophisticated chemical tool that provides researchers with a gateway to novel molecular designs and functionalities. Its well-defined physicochemical properties, straightforward synthesis, and, most importantly, the versatile reactivity of the ortho-iodine atom make it an indispensable asset in the design of next-generation peptides, diagnostics, and therapeutics. A thorough understanding of its chemistry and applications, as detailed in this guide, is essential for any scientist working at the interface of chemistry, biology, and medicine.

References

-

Bhattacharya, S., et al. (2011). Synthesis, characterization and comparative biological behavior of a dipeptide analogue with an amino acid. Der Pharma Chemica, 3(3), 174-188. Retrieved January 10, 2026, from [Link]

-

MySkinRecipes. (n.d.). Boc-2-iodo-D-phenylalanine. Retrieved January 10, 2026, from [Link]

-

Witschel, M., et al. (2018). Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns. Beilstein Journal of Organic Chemistry, 14, 1-7. Retrieved January 10, 2026, from [Link]

-

Reno, J. M., & Albertson, B. D. (1993). Synthesis and radioiodination of N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine tetrafluorophenyl ester: preparation of a radiolabeled phenylalanine derivative for peptide synthesis. Bioconjugate Chemistry, 4(6), 574-580. Retrieved January 10, 2026, from [Link]

-

PubChem. (n.d.). (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(4-iodophenyl)propanoic acid. Retrieved January 10, 2026, from [Link]

-

J&K Scientific LLC. (n.d.). Boc-2-iodo-D-phenylalanine. Retrieved January 10, 2026, from [Link]

-

Organic Syntheses. (n.d.). L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Retrieved January 10, 2026, from [Link]

-

National Institutes of Health (NIH). (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). PMC. Retrieved January 10, 2026, from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Phenylalanine. Retrieved January 10, 2026, from [Link]

-

Biological Magnetic Resonance Bank (BMRB). (n.d.). L-Phenylalanine. Retrieved January 10, 2026, from [Link]

-

PubChem. (n.d.). Boc-D-phenylalanine. Retrieved January 10, 2026, from [Link]

-

Fisher Scientific. (n.d.). N-Boc-4-iodo-L-phenylalanine, 98%. Retrieved January 10, 2026, from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Boc-2-iodo-D-phenylalanine [myskinrecipes.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. Synthesis and radioiodination of N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine tetrafluorophenyl ester: preparation of a radiolabeled phenylalanine derivative for peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(4-iodophenyl)propanoic acid | C14H18INO4 | CID 2755956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | LGC Standards [lgcstandards.com]

- 10. Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. jk-sci.com [jk-sci.com]

A Technical Guide to the Solubility of Boc-2-iodo-L-phenylalanine in Organic Solvents

Abstract

N-tert-butoxycarbonyl-2-iodo-L-phenylalanine (Boc-2-iodo-L-phenylalanine) is a critical synthetic building block in pharmaceutical and materials science, prized for its utility in peptide synthesis and as a substrate for cross-coupling reactions.[1] Its performance in these applications is intrinsically linked to its solubility in the reaction medium. This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. We explore its physicochemical properties, present qualitative solubility data in common organic solvents, and offer a robust, field-proven experimental protocol for determining thermodynamic solubility. This document is intended to serve as an essential resource for researchers, chemists, and drug development professionals, enabling informed solvent selection and optimization of synthetic methodologies.

Introduction: The Strategic Importance of a Halogenated Amino Acid

This compound is a non-canonical amino acid derivative that has garnered significant attention in synthetic chemistry. Its structure incorporates three key features:

-

An N-terminal Boc (tert-butoxycarbonyl) protecting group , which is standard in modern peptide synthesis for its stability and ease of removal under acidic conditions.[2][3][4]

-

An L-phenylalanine backbone , providing the core amino acid structure.

-

An ortho-iodinated phenyl ring , which serves as a versatile synthetic handle for introducing molecular complexity via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Negishi, and carbonylative couplings).[5][6][7]

The successful application of this reagent in either solid-phase peptide synthesis (SPPS) or solution-phase coupling reactions is critically dependent on its ability to fully dissolve in the chosen solvent system. Poor solubility can lead to incomplete reactions, heterogeneous mixtures, difficult purification, and ultimately, low yields. This guide provides the foundational knowledge required to navigate these challenges effectively.

Physicochemical Properties and Solubility Prediction

Understanding the molecular structure of this compound is paramount to predicting its solubility behavior.

-

Molecular Formula: C₁₄H₁₈INO₄[8]

-

Molecular Weight: 391.20 g/mol [9]

-

Key Structural Features:

-

Hydrophobic Regions: The large, bulky tert-butyl group and the iodophenyl ring contribute significant nonpolar character, favoring solubility in solvents with low to moderate polarity.

-

Polar/Hydrogen Bonding Regions: The carboxylic acid (-COOH) group is a strong hydrogen bond donor and acceptor. The carbamate (-NHCOO-) linkage also participates in hydrogen bonding. These features promote solubility in polar solvents.

-

Causality in Solubility: The molecule is amphiphilic, possessing both significant nonpolar surface area and distinct polar, hydrogen-bonding functional groups. This duality dictates that its optimal solubility will be found in solvents that can effectively solvate both of these features. Polar aprotic solvents are particularly well-suited for this task. For instance, Dimethylformamide (DMF) can accept hydrogen bonds from the carboxylic acid and its large, polarizable structure can effectively interact with the aromatic ring and Boc group through dipole-dipole and van der Waals forces. Conversely, purely nonpolar solvents like hexane will fail to solvate the polar carboxylic acid, while highly polar protic solvents like water may struggle to accommodate the large hydrophobic moieties.

Qualitative and Inferred Solubility Profile

While precise quantitative solubility data for this compound is not widely published, a qualitative and inferred profile can be constructed from chemical supplier data, related compounds, and its documented use in chemical synthesis.[10]

| Solvent | Solvent Type | Qualitative Solubility | Rationale & Practical Context |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble [10] | Standard solvent for peptide synthesis and many coupling reactions; effectively solvates both polar and nonpolar regions. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble [10] | Excellent solvent for a wide range of organic compounds; often used for preparing stock solutions. |

| Dichloromethane (DCM) | Halogenated | Soluble | The related, non-iodinated Boc-L-phenylalanine is soluble in DCM.[11] It is a common solvent for Boc-SPPS wash steps and reactions. |

| Chloroform (CHCl₃) | Halogenated | Slightly Soluble | Less polar than DCM; solubility may be limited but sufficient for some applications like chromatography. |

| Ethyl Acetate (EtOAc) | Ester | Soluble | The para-isomer's optical activity is measured in EtOAc, implying good solubility. A common solvent for extraction and chromatography. |

| Methanol (MeOH) | Polar Protic | Very Slightly Soluble | The D-isomer's optical rotation is measured in MeOH, indicating at least moderate solubility (e.g., 1%).[1] The hydrogen bonding network of methanol may be disrupted by the large nonpolar groups. |

| Ethanol (EtOH) | Polar Protic | Soluble | The parent compound, Boc-L-phenylalanine, is soluble in ethanol.[11] Often used in combination with other solvents. |

| Dioxane / Toluene | Ethers / Aromatic | Moderately Soluble (likely with heating) | These are common solvents for cross-coupling reactions.[12] Complete dissolution may require elevated temperatures as is typical for these reaction conditions. |

| Water | Polar Protic | Slightly Soluble / Insoluble | The para-isomer is described as slightly soluble in water.[13] The large hydrophobic character of the molecule significantly limits aqueous solubility. Solubility will be pH-dependent due to the carboxylic acid. |

| Hexane / Heptane | Nonpolar Aliphatic | Insoluble | These solvents cannot effectively solvate the polar carboxylic acid and carbamate functional groups. |

Experimental Protocol: Thermodynamic Solubility Determination

To generate precise, reliable solubility data, the isothermal shake-flask method is the gold standard.[14][15] This protocol provides a self-validating system for determining equilibrium solubility.

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (solid, high purity)

-

Solvent of interest (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or other validated analytical instrument.

Methodology:

-

Preparation:

-

Add an excess amount of solid this compound to a vial. "Excess" is critical; ensure a visible amount of undissolved solid remains at the end of the experiment. A starting point is ~20-50 mg in 2 mL of solvent.

-

Add the chosen solvent to the vial.

-

Prepare at least three replicate samples for each solvent.

-

-

Equilibration:

-

Seal the vials tightly.

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed.

-

Allow the slurry to equilibrate for a sufficient duration. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure equilibrium is reached, especially for sparingly soluble compounds.[15][16]

-

-

Phase Separation:

-

Remove the vials from the shaker and let them stand undisturbed for 1-2 hours to allow the solid to settle.

-

To ensure complete removal of undissolved solid, centrifuge the vials at high speed (e.g., 10,000 rpm) for 15 minutes. This step is crucial for accuracy.[17]

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a pipette.

-

Filter the supernatant through a syringe filter appropriate for the solvent into a clean vial. This removes any remaining microscopic particulates.

-

Dilute the filtered supernatant with a known volume of a suitable solvent (often the mobile phase for HPLC) to bring the concentration within the calibrated range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a pre-validated HPLC method to determine the concentration of this compound.

-

Prepare a calibration curve using standards of known concentration to ensure accurate quantification.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is typically reported in mg/mL or mol/L.

-

Diagram: Experimental Workflow for Solubility Determination

Caption: Workflow for the shake-flask solubility determination method.

Practical Implications for Synthetic Chemistry

-

For Peptide Synthesis (SPPS): The high solubility in DMF makes it the solvent of choice for coupling reactions on the solid support. DCM is suitable for resin swelling and washing steps.[3] Poor solubility would lead to inefficient coupling and truncated peptide sequences.

-

For Cross-Coupling Reactions: The choice of solvent is dictated by the specific catalytic system. While DMF is an option, solvents like dioxane or toluene are frequently used, often at higher temperatures to ensure all reagents, including the this compound, are fully dissolved.[12] In these cases, performing small-scale solubility tests at the target reaction temperature is a prudent preliminary step.

-

For Purification: Solubility characteristics guide the choice of systems for chromatography and recrystallization. A solvent in which the compound is highly soluble (like DCM or EtOAc) is a good candidate for the mobile phase in silica gel chromatography. Conversely, a solvent system in which the compound is soluble when hot but poorly soluble when cold (e.g., ethanol/water or ethyl acetate/hexane) is ideal for purification by recrystallization.

Diagram: Factors Influencing Solubility

Caption: Interplay of solute and solvent properties dictating solubility.

Conclusion

This compound exhibits a solubility profile consistent with its amphiphilic structure, showing high solubility in polar aprotic solvents like DMF and DMSO, and limited solubility in nonpolar and highly polar protic solvents. This understanding is crucial for its effective use in synthetic applications. For applications requiring precise concentration data, the shake-flask protocol detailed herein provides a reliable method for generating quantitative results. By leveraging the information in this guide, researchers can optimize solvent selection, improve reaction outcomes, and streamline purification processes.

References

-

(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(4-iodophenyl)propanoic acid. PubChem, National Center for Biotechnology Information. Available from: [Link]

-

Successive diastereoselective C(sp3)–H arylation and Suzuki coupling toward enantioenriched polyaryl unnatural amino acid motifs. RSC Publishing. Available from: [Link]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Advanced Drug Delivery. InTech. Available from: [Link]

-

jOeCHEM. (2020). Peptide Synthesis with the Boc Protecting Group. YouTube. Available from: [Link]

-

Carbonylative coupling of L-phenylalanine ester with a 2-iodoglucal. ResearchGate. Available from: [Link]

-

Annex 4: Protocol to conduct equilibrium solubility experiments. World Health Organization (WHO). Available from: [Link]

-

Halder, A., et al. (2024). Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent. Biopolymers, 116(1), e23649. Available from: [Link]

-

Ross, A. J., Lang, H. L., & Jackson, R. F. W. (2010). Much Improved Conditions for the Negishi Cross-Coupling of Iodoalanine Derived Zinc Reagents with Aryl Halides. The Journal of Organic Chemistry, 75(5), 1586–1589. Available from: [Link]

-

Monnier, F., & Taillefer, M. (2009). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. Chemical Reviews, 109(5), 2158–2215. Available from: [Link]

-

Persson, E. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available from: [Link]

-

Boc-L-Amino Acids for Peptide Synthesis. AAPPTec. Available from: [Link]

-

Saal, C. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. Available from: [Link]

-

Pawar, G. P., et al. (2020). Carbonylative cross-coupling of Boc-L-Phe(4-I)-OMe with α-amino acid esters. ResearchGate. Available from: [Link]

-

boc-l-2-iodophenylalanine. ChemBK. Available from: [Link]

-

This compound. axiopharm.cn. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. m.youtube.com [m.youtube.com]

- 3. chempep.com [chempep.com]

- 4. peptide.com [peptide.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. This compound | LGC Standards [lgcstandards.com]

- 9. (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(4-iodophenyl)propanoic acid | C14H18INO4 | CID 2755956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chembk.com [chembk.com]

- 11. N-(tert-Butoxycarbonyl)-L-phenylalanine | 13734-34-4 [chemicalbook.com]

- 12. Successive diastereoselective C(sp 3 )–H arylation and Suzuki coupling toward enantioenriched polyaryl unnatural amino acid motifs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03486H [pubs.rsc.org]

- 13. N-Boc-4-iodo-L-phenylalanine, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 14. researchgate.net [researchgate.net]

- 15. who.int [who.int]

- 16. lup.lub.lu.se [lup.lub.lu.se]

- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

A Senior Application Scientist's Guide to NMR and Mass Spectrometry Analysis

An In-depth Technical Guide to the Spectroscopic Characterization of Boc-2-iodo-L-phenylalanine

Executive Summary

N-tert-butyloxycarbonyl-2-iodo-L-phenylalanine (this compound) is a critical building block in contemporary synthetic chemistry, particularly in the fields of peptide synthesis and drug discovery.[1] Its unique structure, featuring an ortho-iodinated phenyl ring and a sterically demanding Boc protecting group, presents specific challenges and opportunities for analytical characterization. This guide provides an in-depth exploration of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. Authored from the perspective of a Senior Application Scientist, this document moves beyond simple data reporting to explain the causal relationships between the molecule's structure and its spectral output. We will delve into detailed experimental protocols, offer field-proven insights for acquiring high-fidelity data, and present a logical framework for interpreting the results to ensure unambiguous structural confirmation.

Chapter 1: Foundational Chemistry of this compound

This compound is a derivative of the essential amino acid L-phenylalanine. Its utility in research and development is derived from two key modifications:

-

The Nα-Boc Group : The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group for the alpha-amino moiety.[2][3] Its primary function is to mask the nucleophilicity of the amine, thereby directing reactivity to other parts of the molecule during complex synthetic sequences, such as solid-phase peptide synthesis (SPPS).[3] Its stability in basic and nucleophilic conditions makes it an excellent orthogonal partner to other protecting groups like Fmoc.[3]

-

The 2-Iodo Phenyl Group : The iodine atom on the ortho position of the phenyl ring serves as a versatile functional handle. It is instrumental for introducing radiolabels (e.g., ¹²³I, ¹²⁵I) for imaging applications or for participating in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) to build molecular complexity.[1][4]

Molecular Properties:

| Property | Value | Source |

| Chemical Formula | C₁₄H₁₈INO₄ | [1][5] |

| Molecular Weight | 391.20 g/mol | [1] |

| Exact Mass | 391.02806 Da | [6][7] |

| Appearance | White to off-white powder | [1] |

| CAS Number | 273221-78-6 | [1][5] |

Chapter 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the definitive technique for the structural elucidation of this compound in solution. It provides precise information about the chemical environment, connectivity, and stereochemistry of the molecule.

Theoretical Considerations & Causality

The ¹H and ¹³C NMR spectra are dictated by the molecule's unique electronic and steric features:

-

Boc Group: This group introduces a large, sterically hindered tert-butyl moiety, which can restrict bond rotation and influence the chemical shifts of nearby protons. It provides a sharp, characteristic singlet in the ¹H NMR spectrum.

-